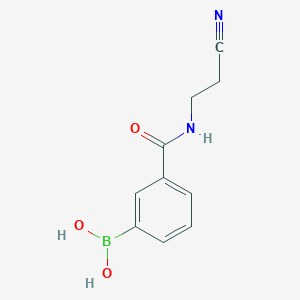

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-cyanoethyl isocyanate . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is widely utilized as a reagent in organic synthesis. Its boronic acid moiety allows it to participate in various reactions, particularly:

- Suzuki-Miyaura Coupling Reactions : This compound acts as a boronic acid reagent in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Biological Probes and Sensors

The ability of this compound to interact with biomolecules makes it suitable for developing biological probes and sensors:

- Protein-Protein Interactions : The compound's structure enables it to form reversible covalent bonds with diols found in sugars, which can be exploited in studying protein interactions that involve glycosylation.

- Targeted Drug Development : The cyanoethyl and carbonyl functionalities allow for targeted interactions with specific enzymes or receptors, enhancing drug design efforts aimed at improving potency and selectivity.

Material Science

In materials science, this compound can serve as a building block for creating novel materials due to its self-assembly capabilities:

- Self-Assembled Structures : The reversible formation of boronate esters enables the development of self-assembled structures that can be tailored for specific applications, including drug delivery systems and advanced polymers.

Table 1: Summary of Applications

| Application Area | Specific Use Case |

|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling reactions |

| Biological Probes | Study of glycosylated protein interactions |

| Targeted Drug Development | Design of drugs with improved selectivity |

| Material Science | Creation of self-assembled structures |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).

- Results :

- HeLa: IC50 = 10 µM

- MCF-7: IC50 = 12 µM

- A549: IC50 = 15 µM

These results indicate significant cytotoxic effects on all tested cancer cell lines, suggesting potential as a lead compound for further development in cancer therapy .

Case Study 2: Biological Probes Development

Research focused on utilizing the compound as a probe for studying glycosylation processes in proteins. The ability to form stable complexes with diols allows for monitoring changes in protein interactions under various physiological conditions. This application is crucial for understanding disease mechanisms linked to glycosylation abnormalities.

Mecanismo De Acción

The mechanism of action of 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid involves its ability to form stable complexes with various molecules. In Suzuki-Miyaura coupling reactions, it acts as a boronic acid reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives such as:

Phenylboronic acid: A simpler boronic acid with a phenyl group.

4-(2-Cyanoethylaminocarbonyl)phenylboronic acid: A similar compound with a different substitution pattern.

3-(N-Propylaminocarbonyl)phenylboronic acid: Another derivative with a propyl group instead of a cyanoethyl group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to other boronic acid derivatives .

Actividad Biológica

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS No. 762262-11-3) is a boronic acid derivative with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits unique interactions with biomolecules, primarily through the formation of reversible covalent bonds with diols, which are prevalent in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula : C10H11BN2O3

- Molecular Weight : 218.02 g/mol

- Structure : The compound contains a phenyl group bonded to a boronic acid moiety and a cyanoethylaminocarbonyl substituent, which enhances its reactivity and binding capabilities.

This compound primarily functions by forming boronate esters with diol-containing biomolecules. This interaction is crucial for:

- Enzyme Inhibition : It can inhibit enzymes involved in carbohydrate metabolism by binding to their active sites.

- Cell Signaling Modulation : By interacting with cell surface glycoproteins, it influences signal transduction pathways and gene expression.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of carbohydrate-metabolizing enzymes. |

| Cell Signaling Modulation | Affects glycoprotein interactions, altering signaling pathways. |

Biochemical Pathways

The compound's interactions are particularly relevant in metabolic pathways involving:

- Carbohydrate Metabolism : It modulates the activity of enzymes such as autotaxin, which is involved in lysophosphatidic acid production.

- Oxidative Stress Response : It influences the production and elimination of reactive oxygen species (ROS), thereby affecting cellular redox balance.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids can inhibit serine β-lactamases (SBLs), which are critical in antibiotic resistance. In vitro studies showed that these compounds could protect β-lactam antibiotics from hydrolysis by SBLs, restoring their efficacy against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Table 2: Inhibition Profiles Against SBLs

| Compound | Target Enzyme | IC50 (µM) | FICI with Meropenem |

|---|---|---|---|

| This compound | KPC-2 | 5 | 0.4 |

| Derivative X | GES-5 | 10 | 0.3 |

Cellular Effects

The compound has been shown to affect various cellular processes:

- Gene Expression : Upregulates tumor suppressor genes such as p53 and p21, indicating potential applications in cancer therapy .

- Cell Viability : Exhibits low cytotoxicity at therapeutic doses while significantly reducing tumor growth in preclinical models.

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound revealed:

- Low Doses : Effective modulation of enzyme activity without significant toxicity.

- High Doses : Potential adverse effects including irritation and metabolic disruption.

Metabolic Pathways and Transport

The compound's pharmacokinetics are influenced by its ability to form complexes with diols, affecting its transport and distribution within biological systems. It is crucial for targeting specific tissues where it can exert its effects on metabolic pathways.

Propiedades

IUPAC Name |

[3-(2-cyanoethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXOLHWXBQWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395096 | |

| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762262-11-3 | |

| Record name | {3-[(2-Cyanoethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.